

Physical and chemical properties of 2,4-Difluorothioanisole

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Compound of Interest

Compound Name: 2,4-Difluorothioanisole

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2,4-Difluorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorothioanisole is a fluorinated aromatic organosulfur compound. Its structure, featuring a difluorinated benzene ring attached to a methylthio group, makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for incorporation into novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and expected spectroscopic characteristics, based on available data and established chemical principles.

Physical and Chemical Properties

Direct experimental data for **2,4-Difluorothioanisole** is not widely available in the literature. However, its properties can be estimated by examining its constituent parts and comparing it to analogous compounds, namely its precursor 2,4-Difluorothiophenol and the parent compound Thioanisole.

Table 1: Identifiers and Basic Properties of **2,4-Difluorothioanisole**

Property	Value
IUPAC Name	1,3-Difluoro-4-(methylthio)benzene
Molecular Formula	C ₇ H ₆ F ₂ S
Molecular Weight	160.19 g/mol
Canonical SMILES	CSC1=C(C=C(C=C1)F)F
InChI Key	InChIKey=... (Not available)
CAS Number	Not assigned

Table 2: Physical Properties of Analogous Compounds

Property	2,4-Difluorothiophenol[1] [2]	Thioanisole[3][4][5]
Molecular Formula	C ₆ H ₄ F ₂ S	C ₇ H ₈ S
Molecular Weight	146.16 g/mol [1][6]	124.20 g/mol [3]
Appearance	Light yellow liquid[7]	Colorless liquid[3][8]
Melting Point	Not available	-15 °C[3][4][9]
Boiling Point	59 °C at 20 mmHg[1]	188 - 193 °C[3][4]
Density	1.29 g/mL at 25 °C[1]	1.057 g/mL at 20 °C[5][9]
Refractive Index (n _{20/D})	1.5235[1]	1.587[5]
Solubility	Not available	Soluble in organic solvents; insoluble in water.[3][8]

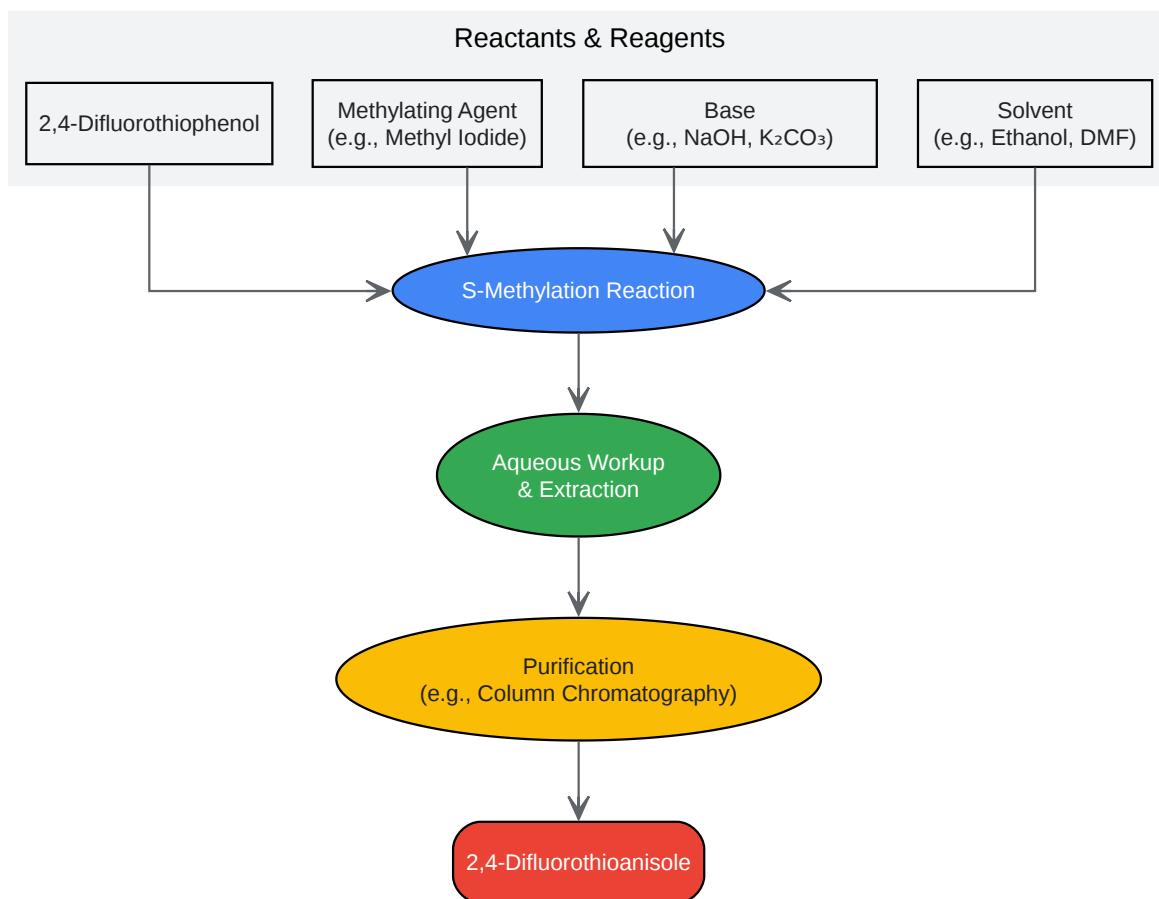
Based on these analogs, **2,4-Difluorothioanisole** is expected to be a liquid at room temperature with a density greater than water and to be soluble in common organic solvents.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of thioanisoles is the S-methylation of the corresponding thiophenol.^{[3][10][11][12]} Therefore, a plausible route to **2,4-Difluorothioanisole** is the reaction of 2,4-Difluorothiophenol with a methylating agent in the presence of a base.

Proposed Synthesis Workflow

Proposed Synthesis of 2,4-Difluorothioanisole



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Caption: General workflow for the synthesis of **2,4-Difluorothioanisole**.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure for the S-methylation of a thiophenol and would require optimization for the specific synthesis of **2,4-Difluorothioanisole**.

- Deprotonation: To a solution of a suitable base (e.g., sodium hydroxide, 1.1 equivalents) in a polar solvent such as ethanol, add 2,4-Difluorothiophenol (1.0 equivalent) dropwise at room temperature.[10] Stir the mixture for approximately 5-10 minutes to ensure complete formation of the thiophenolate anion.[10]
- Methylation: Add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise to the reaction mixture.[10][11]
- Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) or until completion, which can be monitored by thin-layer chromatography (TLC).[10]
- Quenching and Extraction: Quench the reaction by adding water.[10] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).[10]
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield the pure **2,4-Difluorothioanisole**.[10]

Spectroscopic Properties (Predicted)

No specific spectra for **2,4-Difluorothioanisole** are publicly available. The following are predictions based on the known effects of the functional groups present.

¹H NMR Spectroscopy

- Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear in the region of δ 6.8-7.5 ppm. Due to the fluorine substituents, they will exhibit complex splitting patterns arising from both H-H and H-F couplings.

- Methyl Protons (-SCH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.[10] For thioanisole, this peak appears at δ 2.49 ppm.[10]

¹³C NMR Spectroscopy

- Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C2 and C4) will show large one-bond C-F coupling constants. The other aromatic carbons will also show smaller two- and three-bond C-F couplings.
- Methyl Carbon (-SCH₃): A signal for the methyl carbon is expected around δ 15-20 ppm. The corresponding peak in thioanisole is at δ 15.7 ppm.[10]

¹⁹F NMR Spectroscopy

Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. These signals will likely appear as complex multiplets due to F-F and F-H couplings.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Difluorothioanisole** is expected to show the following characteristic absorption bands:

- Aromatic C-H Stretch: Above 3000 cm⁻¹.[7]
- Aliphatic C-H Stretch (-CH₃): Just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[7]
- Aromatic C=C Stretch: In the region of 1600-1450 cm⁻¹.[7]
- C-F Stretch: Strong absorptions in the 1250-1100 cm⁻¹ region.
- C-S Stretch: Weaker absorptions typically in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the following features are anticipated:

- Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 160.

- Fragmentation: Common fragmentation pathways for thioanisoles include the loss of a methyl radical ($\cdot\text{CH}_3$) to give a $[\text{M}-15]^+$ fragment, and the loss of a thioformyl radical ($\cdot\text{CHS}$) or cleavage of the C-S bond.[13][14][15] The presence of the stable difluorophenyl cation would also be expected.

Reactivity and Stability

- Stability: **2,4-Difluorothioanisole** is expected to be a stable compound under normal laboratory conditions.[5] Like other thioethers, it may be sensitive to strong oxidizing agents.
- Reactivity: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents.[3] The aromatic ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, with the directing effects influenced by both the fluorine and methylthio substituents. The methyl group can be deprotonated by strong bases like alkylolithiums to form a nucleophilic carbanion.[3]

Safety Information

No specific safety data sheet (SDS) is available for **2,4-Difluorothioanisole**. However, based on its precursor, 2,4-Difluorothiophenol, and general knowledge of aromatic sulfur compounds, it should be handled with care.

- Hazards of Precursor (2,4-Difluorothiophenol): It is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[16]
- General Precautions: It is recommended to handle **2,4-Difluorothioanisole** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

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